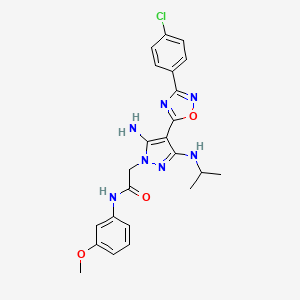

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide

説明

特性

IUPAC Name |

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN7O3/c1-13(2)26-22-19(23-28-21(30-34-23)14-7-9-15(24)10-8-14)20(25)31(29-22)12-18(32)27-16-5-4-6-17(11-16)33-3/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYRJGQVNFHJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article aims to explore the biological activity of this compound based on existing research, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H21ClN6O3

- Molecular Weight : 438.90 g/mol

- IUPAC Name : 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its antimicrobial , anticancer , and enzyme inhibitory properties. The following sections detail these activities.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study indicated that 1,3,4-oxadiazole derivatives demonstrated comparable antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The incorporation of oxadiazole and pyrazole moieties in drug design has been linked to anticancer activity. A screening library including similar compounds revealed promising results in inhibiting cancer cell proliferation . The compound's structure suggests potential interactions with various cellular targets involved in cancer progression.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. For example, acetylcholinesterase (AChE) inhibitors are crucial for treating neurodegenerative diseases. Compounds with similar structures have shown strong inhibitory effects against AChE with IC50 values significantly lower than standard drugs . Additionally, urease inhibition was noted as a potential mechanism for treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds similar to the target molecule:

- Antimicrobial Screening : A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds demonstrated moderate to strong activity against various bacterial strains .

- Molecular Docking Studies : Molecular docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their mechanisms of action .

- Antioxidant Activity : Some derivatives showed antioxidant properties that could contribute to their overall therapeutic efficacy, particularly in cancer treatment .

Data Table: Biological Activity Summary

類似化合物との比較

Structural Analogs from Literature

Key analogs and their differences are summarized below:

Functional Group Analysis

- Oxadiazole vs. However, triazoles offer stronger hydrogen-bonding capacity, which could enhance target affinity.

- Substituent Effects: 4-Chlorophenyl (target) vs. 4-Methoxyphenyl (): Chloro groups increase electron-deficient character, possibly enhancing interactions with aromatic residues in enzymes. Methoxy groups improve solubility but may reduce binding in hydrophobic pockets. Isopropylamino (target) vs.

Pharmacological Implications

- Target Compound: The combination of 4-chlorophenyl (oxadiazole) and 3-methoxyphenyl (acetamide) balances lipophilicity and polarity, suggesting suitability for central nervous system targets. The isopropylamino group may reduce CYP-mediated metabolism compared to methylsulfanyl analogs.

- Analog : The 2-chlorobenzyl acetamide increases logP, favoring peripheral targets. Methylsulfanyl could lead to sulfoxide metabolites, altering pharmacokinetics.

- Analog : The trifluoromethyl group confers metabolic stability but may limit solubility, requiring formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。